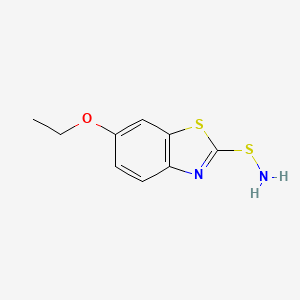









|
REACTION_CXSMILES
|
C[NH2:2].[CH2:3]([O:5][C:6]1[CH:15]=[CH:14][C:9]2[N:10]=[C:11]([SH:13])[S:12][C:8]=2[CH:7]=1)[CH3:4]>[OH-].[Na+]>[CH2:3]([O:5][C:6]1[CH:15]=[CH:14][C:9]2[N:10]=[C:11]([SH:13])[S:12][C:8]=2[CH:7]=1)[CH3:4].[CH2:3]([O:5][C:6]1[CH:15]=[CH:14][C:9]2[N:10]=[C:11]([S:13][NH2:2])[S:12][C:8]=2[CH:7]=1)[CH3:4] |f:2.3|
|


|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC1=CC2=C(N=C(S2)S)C=C1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-10 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
equipped with a powerful stirrer and two-addition funnels
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 10° C.
|
|
Type
|
ADDITION
|
|
Details
|
The second addition flask was charged with 40 ml of 5.25% NaOC1 which
|
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled to 5° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
was maintained at --5° C.-0° C
|
|
Type
|
ADDITION
|
|
Details
|
the addition and vacuum
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC1=CC2=C(N=C(S2)S)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.0095 mol | |
| AMOUNT: MASS | 2 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC1=CC2=C(N=C(S2)SN)C=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |